2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol
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Overview
Description
2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol is a sulfoxide compound containing a chiral sulfur center. It serves as a key intermediate in the synthesis of atropisomeric 1,1′-binaphthyls. This compound is not naturally occurring and is primarily utilized in organic synthesis research.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of atropisomeric compounds.
Biology: Studying the effects of chiral sulfoxides on biological systems.
Industry: Limited use in industrial applications, primarily focused on research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol typically involves the oxidation of 2-[(4-Chlorophenyl)thio]-1,1-diphenyl-1-ethanol. The oxidation can be carried out using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: Reduction of the sulfoxide group back to a sulfide.
Substitution: The hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkylating agents under basic conditions.
Major Products
Oxidation: 2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol.
Reduction: 2-[(4-Chlorophenyl)thio]-1,1-diphenyl-1-ethanol.
Substitution: Alkylated derivatives of the original compound.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chlorophenyl)thio]-1,1-diphenyl-1-ethanol: The reduced form of the compound.
2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol: The oxidized form of the compound.
Other chiral sulfoxides: Compounds with similar chiral sulfur centers.
Uniqueness
2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol is unique due to its specific chiral sulfur center and its role as an intermediate in the synthesis of atropisomeric compounds. This makes it particularly valuable in research focused on chiral chemistry and the development of new chiral drugs .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfinyl-1,1-diphenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO2S/c21-18-11-13-19(14-12-18)24(23)15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLYXXRZYGHQDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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